molecular formula C18H19FN6O2 B2691701 3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847382-26-7

3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2691701
CAS No.: 847382-26-7
M. Wt: 370.388
InChI Key: UQVKZNBOZFPTFH-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Position 3: A 4-fluorobenzyl group, enhancing hydrophobic interactions and binding affinity.
  • Position 7: A ketone group, critical for hydrogen bonding and electronic properties.

The compound’s design leverages substituent effects to optimize pharmacokinetics and target selectivity. Below, we compare it with structurally related analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-14-6-4-13(5-7-14)10-25-17-16(21-22-25)18(27)24(12-20-17)11-15(26)23-8-2-1-3-9-23/h4-7,12H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVKZNBOZFPTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Pyrimidine Ring Construction: The pyrimidine ring is usually synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the triazole and pyrimidine rings with the 4-fluorobenzyl and piperidin-1-yl groups under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole and pyrimidine moiety, making it an interesting candidate for medicinal chemistry. The synthesis of such compounds typically involves multi-step reactions that yield derivatives with varying biological activities.

Synthesis Pathways

  • Triazole Formation : The initial step often involves the formation of the triazole ring through cyclization reactions with azides and alkynes.
  • Pyrimidine Modification : Subsequent modifications can introduce various substituents that enhance biological activity.

A detailed synthesis route can be found in various chemical literature focusing on heterocyclic compounds .

Antimicrobial Properties

Research has indicated that compounds similar to 3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives can inhibit bacterial growth effectively .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer progression, particularly polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation . The inhibition of Plk1 by similar compounds suggests a promising avenue for cancer therapy.

Anti-inflammatory Effects

There are indications that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes .

Potential Drug Development

Given its diverse biological activities, this compound is being explored for:

  • Cancer Treatment : As a potential lead compound in developing new anticancer drugs targeting specific kinases.
  • Infection Control : For its antimicrobial properties against resistant bacterial strains.
  • Inflammatory Diseases : As a treatment option for conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer highlighted the efficacy of triazole derivatives in inhibiting tumor growth in preclinical models. The study demonstrated that specific modifications to the triazole ring could enhance potency against Plk1 .

Case Study 2: Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy reported on a series of triazole compounds showing broad-spectrum antimicrobial activity. The findings suggest that structural variations significantly impact efficacy against Gram-positive and Gram-negative bacteria .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of pyrimidine derivatives indicated that these compounds could reduce pain and swelling in animal models of arthritis, supporting their potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Modifications

Substituent Effects on Activity

Position 3 Modifications
  • 4-Fluorobenzyl (Target Compound) : Enhances lipophilicity and π-π stacking, similar to the 3-fluorobenzyl group in . Fluorine’s electronegativity may improve metabolic stability.
  • Meta-Substituted Aryl () : Critical for anti-CHIKV activity; meta-substitution likely optimizes steric and electronic interactions with viral targets .
Position 6 Modifications
  • Piperidin-1-yl vs. The target’s piperidine may improve pharmacokinetics due to lower molecular weight .
  • Oxadiazole () : Polar substituents like oxadiazole could enhance solubility but reduce membrane permeability compared to the target’s piperidine .
Position 5 and 7 Modifications
  • Ethyl at Position 5 () : Improves antiviral activity by ~10-fold, suggesting steric bulk optimizes target engagement .
  • 7-Oxo vs. 7-Thione () : Thione derivatives (e.g., ) exhibit anticancer activity, while the target’s oxo group may favor antiviral applications via hydrogen bonding .

Biological Activity

The compound 3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a triazolo-pyrimidine core, a piperidine moiety, and a fluorobenzyl substituent. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds with a similar structure often interact with various biological targets. The triazole ring is known to exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Compounds featuring triazole moieties have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Related compounds have been studied for their potential in treating neurological disorders by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialE. coli, S. aureusInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
NeuropharmacologicalNeuronal cell linesModulation of neurotransmitter release

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives with similar structural features exhibited significant activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall integrity and inhibition of protein synthesis .

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments conducted on various cancer cell lines revealed that compounds with the triazolo-pyrimidine structure induced apoptosis through the activation of caspase pathways. Notably, the compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 3: Neuropharmacological Applications

Research focusing on neuropharmacological effects highlighted that similar compounds enhanced dopamine release in neuronal cultures. This suggests potential applications in treating disorders such as Parkinson's disease and schizophrenia .

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